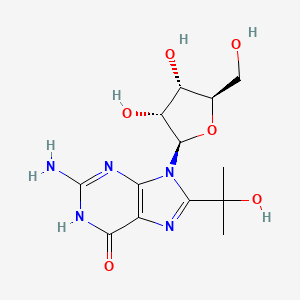
8-(2-Hydroxypropan-2-yl)guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Hydroxypropan-2-yl)guanosine is a modified nucleoside derived from guanosine It features a hydroxypropan-2-yl group attached to the eighth position of the guanine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Hydroxypropan-2-yl)guanosine typically involves the modification of guanosine through a series of chemical reactionsThis can be achieved using reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(2-Hydroxypropan-2-yl)guanosine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxypropan-2-yl group.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
8-(2-Hydroxypropan-2-yl)guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in nucleic acid chemistry and its potential effects on DNA and RNA structures.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Wirkmechanismus
The mechanism of action of 8-(2-Hydroxypropan-2-yl)guanosine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating adenosine receptors and influencing purinergic signaling pathways. This modulation can lead to neuroprotective and antiproliferative effects, making it a potential candidate for treating neurodegenerative diseases and cancer .
Vergleich Mit ähnlichen Verbindungen
Guanosine: The parent compound from which 8-(2-Hydroxypropan-2-yl)guanosine is derived.
2’-Deoxyguanosine: A similar nucleoside with a deoxyribose sugar instead of ribose.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of guanosine.
Uniqueness: this compound is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical and biological properties. This modification can enhance its stability, reactivity, and potential therapeutic applications compared to its unmodified counterparts .
Eigenschaften
CAS-Nummer |
23844-15-7 |
|---|---|
Molekularformel |
C13H19N5O6 |
Molekulargewicht |
341.32 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(2-hydroxypropan-2-yl)-1H-purin-6-one |
InChI |
InChI=1S/C13H19N5O6/c1-13(2,23)11-15-5-8(16-12(14)17-9(5)22)18(11)10-7(21)6(20)4(3-19)24-10/h4,6-7,10,19-21,23H,3H2,1-2H3,(H3,14,16,17,22)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
DAMXRVHVWNCLQK-KQYNXXCUSA-N |
Isomerische SMILES |
CC(C)(C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)O |
Kanonische SMILES |
CC(C)(C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



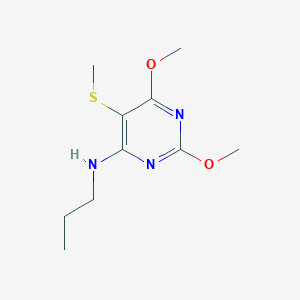
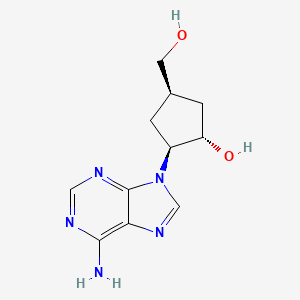


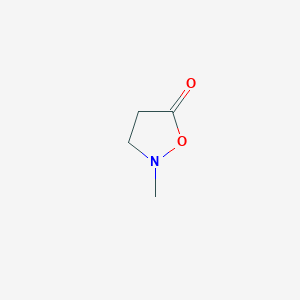
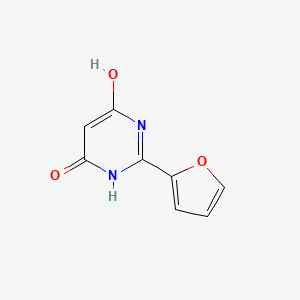
![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)
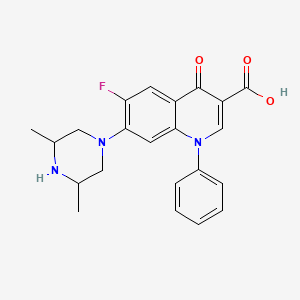

![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)


![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)
